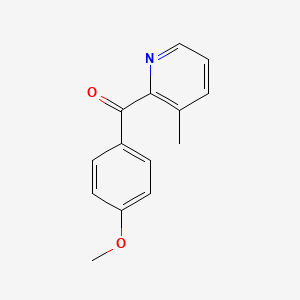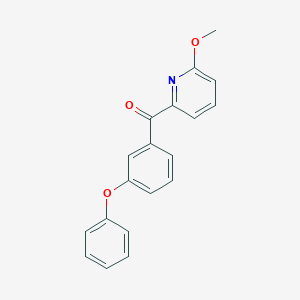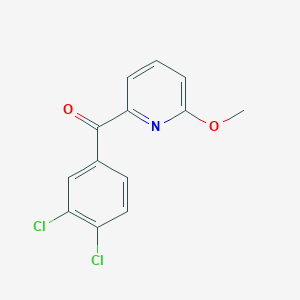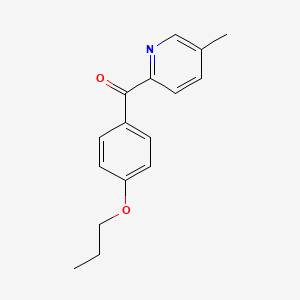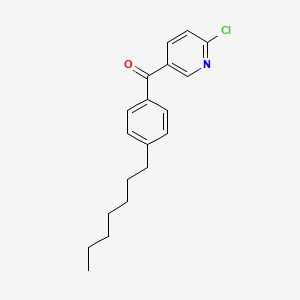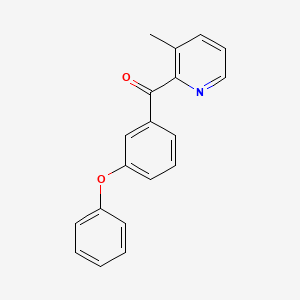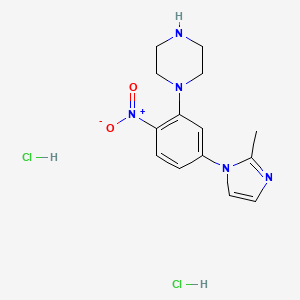
1-(5-(2-Methyl-1H-imidazol-1-yl)-2-nitrophenyl)-piperazine dihydrochloride
Descripción general
Descripción
The compound “1-(5-(2-Methyl-1H-imidazol-1-yl)-2-nitrophenyl)-piperazine dihydrochloride” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms. The imidazole ring is substituted with a methyl group and a nitrophenyl group. The molecule also contains a piperazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The imidazole and piperazine rings would likely contribute to the rigidity of the molecule, while the nitrophenyl group could potentially participate in various interactions .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The imidazole and piperazine rings, as well as the nitrophenyl group, could potentially participate in various reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For instance, the presence of nitrogen in the imidazole and piperazine rings could potentially influence the compound’s solubility and reactivity .
Aplicaciones Científicas De Investigación
Piperazine Derivatives in Scientific Research
Piperazine and its derivatives have been extensively studied for their therapeutic uses, showing a broad spectrum of pharmacological activities. These compounds are known for their roles in various therapeutic areas, including antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory treatments. The versatility of the piperazine scaffold allows for significant modifications, leading to compounds with diverse medicinal potential (Rathi et al., 2016). Similarly, piperazine derivatives have been investigated for their anti-mycobacterial activities, particularly against Mycobacterium tuberculosis, including multidrug-resistant and extensively drug-resistant strains (Girase et al., 2020).
Imidazole Derivatives in Scientific Research
Imidazole derivatives, on the other hand, have been recognized for their antitumor activities. Compounds containing imidazole rings have been reviewed for their potential in developing new antitumor drugs, with several structures undergoing preclinical testing. These compounds are of interest for synthesizing drugs with varied biological properties, indicating a potential pathway for developing novel therapeutic agents (Iradyan et al., 2009).
Mecanismo De Acción
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They are the core of many natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The interaction of the compound with its targets and the resulting changes would depend on the specific biological activity it exhibits.
Biochemical Pathways
These could potentially include pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenesis .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biological activity it exhibits. For example, if the compound exhibits antibacterial activity, it could result in the inhibition of bacterial growth. If it exhibits anti-inflammatory activity, it could result in the reduction of inflammation at the cellular level .
Propiedades
IUPAC Name |
1-[5-(2-methylimidazol-1-yl)-2-nitrophenyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2.2ClH/c1-11-16-6-9-18(11)12-2-3-13(19(20)21)14(10-12)17-7-4-15-5-8-17;;/h2-3,6,9-10,15H,4-5,7-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMDRYSKOXPVQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=C(C=C2)[N+](=O)[O-])N3CCNCC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






